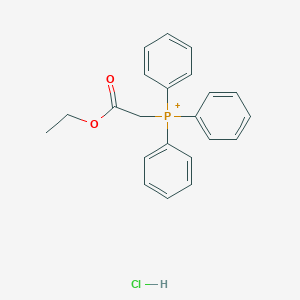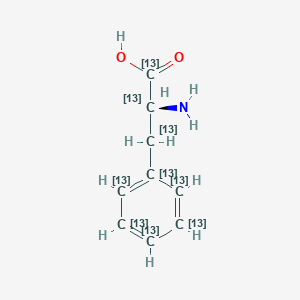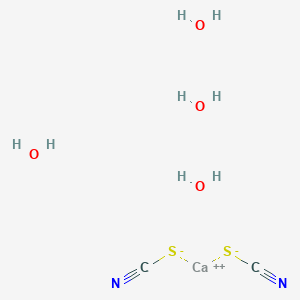
Xenone-136
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xenon-136 is a naturally occurring isotope of the noble gas xenon. It is one of the nine stable isotopes of xenon and has a mass number of 136. Xenon-136 is notable for its role in scientific research, particularly in the fields of particle physics and astrophysics. It is used in experiments that search for rare nuclear decay processes and dark matter interactions.
准备方法
Xenon-136 can be obtained through the fractional distillation of liquid air, which separates xenon from other atmospheric gases. For industrial purposes, xenon-136 is often enriched from natural xenon using methods such as electromagnetic isotope separation. This process involves ionizing xenon atoms and using magnetic fields to separate the isotopes based on their mass differences.
化学反应分析
Xenon-136, like other noble gases, is chemically inert under standard conditions. it can participate in certain chemical reactions under extreme conditions. For example, xenon can form compounds with fluorine and oxygen. In these reactions, xenon typically undergoes oxidation to form xenon difluoride (XeF2), xenon tetrafluoride (XeF4), and xenon hexafluoride (XeF6). These reactions require high temperatures and pressures, as well as the presence of strong oxidizing agents.
科学研究应用
Xenon-136 is widely used in scientific research due to its unique properties. In particle physics, it is used in experiments that search for neutrinoless double beta decay, a rare nuclear process that could provide insights into the nature of neutrinos and the fundamental symmetries of the universe. Xenon-136 is also used in dark matter detection experiments, where its large atomic mass and low background radiation make it an ideal target material. Additionally, xenon-136 is used in medical imaging and radiation therapy due to its ability to emit gamma rays when it decays.
作用机制
The primary mechanism by which xenon-136 exerts its effects is through its interactions with other particles and radiation. In neutrinoless double beta decay experiments, xenon-136 nuclei undergo a decay process that emits two electrons and no neutrinos, which can be detected by sensitive instruments. In dark matter detection experiments, xenon-136 nuclei interact with dark matter particles, producing detectable signals. The molecular targets and pathways involved in these interactions are primarily related to the nuclear properties of xenon-136 and its ability to emit radiation.
相似化合物的比较
Xenon-136 is unique among xenon isotopes due to its stability and its role in scientific research. Other stable isotopes of xenon, such as xenon-129 and xenon-132, are also used in various applications, but they do not have the same significance in particle physics and astrophysics. Xenon-136’s long half-life and low background radiation make it particularly valuable for experiments that require high sensitivity and low noise levels. Similar compounds include other noble gas isotopes, such as krypton-86 and argon-40, which are used in different types of scientific research and industrial applications.
属性
CAS 编号 |
15751-79-8 |
|---|---|
分子式 |
Xe |
分子量 |
135.90721447 g/mol |
IUPAC 名称 |
xenon-136 |
InChI |
InChI=1S/Xe/i1+5 |
InChI 键 |
FHNFHKCVQCLJFQ-BKFZFHPZSA-N |
手性 SMILES |
[136Xe] |
规范 SMILES |
[Xe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)






![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)


